molecular formula C13H11FIN3O2 B1398096 2-Cyano-N-cyclopropyl-N-((2-fluoro-4-iodophenyl)carbamoyl)acetamide CAS No. 871700-26-4

2-Cyano-N-cyclopropyl-N-((2-fluoro-4-iodophenyl)carbamoyl)acetamide

Cat. No. B1398096
CAS No.: 871700-26-4
M. Wt: 387.15 g/mol
InChI Key: NTVQGIQRXWIFGO-UHFFFAOYSA-N
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Patent
US08835443B2

Procedure details

To 1-(2-cyano-acetyl)-1-cyclopropyl-3-(2-fluoro-4-iodo-phenyl)-urea 74 (192 g) were added water (962 ml) and 2N aqueous sodium hydroxide solution (24.9 ml), and the mixture was stirred with heating at 80° C. for 1 hr. After allowing to cool to room temperature, the crystals were collected by filtration and dried to give 6-amino-3-cyclopropyl-1-(2-fluoro-4-iodo-phenyl)-1H-pyrimidine-2,4-dione 75 (178 g, yield from 48, 88%) as pale-yellow crystals.
Quantity
192 g
Type
reactant
Reaction Step One
Quantity
24.9 mL
Type
reactant
Reaction Step One
Name
Quantity
962 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]([N:6]([CH:18]1[CH2:20][CH2:19]1)[C:7]([NH:9][C:10]1[CH:15]=[CH:14][C:13]([I:16])=[CH:12][C:11]=1[F:17])=[O:8])=[O:5])#[N:2].[OH-].[Na+]>O>[NH2:2][C:1]1[N:9]([C:10]2[CH:15]=[CH:14][C:13]([I:16])=[CH:12][C:11]=2[F:17])[C:7](=[O:8])[N:6]([CH:18]2[CH2:19][CH2:20]2)[C:4](=[O:5])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
192 g
Type
reactant
Smiles
C(#N)CC(=O)N(C(=O)NC1=C(C=C(C=C1)I)F)C1CC1
Name
Quantity
24.9 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
962 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
the crystals were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(N(C(N1C1=C(C=C(C=C1)I)F)=O)C1CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 178 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 92.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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